molecular formula C16H16N2O4S B2570541 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034434-32-5

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No.: B2570541
CAS No.: 2034434-32-5
M. Wt: 332.37
InChI Key: FDYRVNLIUPEVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic small molecule designed for research purposes. Its structure incorporates a 3,5-dimethylisoxazole carboxamide group, a motif found in compounds investigated for inhibiting specific enzymatic targets . This amide group is linked via a 2-hydroxyethyl spacer to a unique hybrid biheterocyclic core composed of furan and thiophene rings. Thiophene-containing structures are recognized in medicinal chemistry for their diverse bioactivities and are frequently explored in the development of new therapeutic and agrochemical agents . The specific spatial arrangement of these heterocycles suggests potential for target interaction, making this compound a valuable tool for probing biological mechanisms. Research applications for this compound are anticipated in early-stage drug discovery and chemical biology, particularly in screening assays to identify activity against proteases, kinases, or other enzyme classes . It may also serve as a key intermediate or building block for the synthesis of more complex chemical libraries. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-9-15(10(2)22-18-9)16(20)17-7-12(19)14-4-3-13(21-14)11-5-6-23-8-11/h3-6,8,12,19H,7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYRVNLIUPEVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide (CAS Number: 2034343-86-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H13NO4SC_{15}H_{13}NO_{4}S, with a molecular weight of 303.3 g/mol. The structure features a thiophene ring, a furan moiety, and an isoxazole derivative, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₅H₁₃N O₄S
Molecular Weight303.3 g/mol
CAS Number2034343-86-5

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structural frameworks. For instance, derivatives containing furan and thiophene moieties have shown promising antiproliferative activity against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented in several studies.

  • Cytotoxicity Assays : In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxic effects on lung cancer cell lines such as A549 and HCC827. For example, compounds with nitro or chloro substitutions showed IC50 values in the low micromolar range (e.g., IC50 = 6.75 μM for A549) .
  • Mechanism of Action : The proposed mechanisms include the modulation of critical signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK and PI3K/Akt pathways . These pathways are often dysregulated in cancer, making them attractive targets for therapeutic intervention.

Antimicrobial Activity

The thiophene scaffold has been recognized for its antimicrobial properties. Research indicates that compounds incorporating thiophene rings exhibit activity against various bacterial strains and fungi . The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of several furan and thiophene derivatives on human lung cancer cells. The results indicated that compounds similar to this compound showed varying degrees of cytotoxicity:

CompoundCell LineIC50 (μM)
N-(2-hydroxy...)A5496.75
Nitro-substituted analogueHCC8275.13
Chloro-substituted analogueNCI-H3587.02

This study emphasizes the potential for optimization of these compounds to enhance their anticancer efficacy .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiophene derivatives, revealing that certain structural modifications significantly improved activity against Gram-positive bacteria. The study highlighted the importance of substituent groups in enhancing biological activity .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds containing the isoxazole moiety exhibit significant anticancer properties. For instance, derivatives of 3,5-dimethylisoxazole have been identified as potent inhibitors of BRD4, a protein involved in cancer cell proliferation. These compounds showed IC50 values lower than 2.1 nM, demonstrating their efficacy against colorectal cancer .
  • Antiviral Properties :
    • The compound has shown potential antiviral activity, particularly against herpes simplex virus (HSV). Research demonstrated that certain isoxazole derivatives can inhibit viral replication at late stages of infection, suggesting that N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide may possess similar properties .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. The hydroxyl group in the compound may enhance its ability to modulate inflammatory pathways.

Pharmacological Insights

  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects may involve interaction with specific protein targets within cancer cells or viral pathogens. For example, the binding affinity to the Kac pocket of BRD4 suggests a competitive inhibition mechanism which could be further explored for drug development .
  • Synergistic Effects with Other Drugs :
    • Preliminary studies indicate that combining this compound with other therapeutic agents may enhance its efficacy against resistant strains of cancer cells or viruses. This synergistic potential is an area ripe for further investigation.

Materials Science Applications

  • Organic Electronics :
    • The unique electronic properties imparted by the thiophene and furan components make this compound a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport can be beneficial in these technologies.
  • Polymeric Materials :
    • Incorporating this compound into polymer matrices could lead to the development of materials with enhanced mechanical properties and thermal stability due to the rigid isoxazole structure.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityIdentified as a potent BRD4 inhibitor with IC50 < 2.1 nM against colorectal cancer .
Study BAntiviral PropertiesShowed inhibition of HSV replication; potential for further antiviral drug development .
Study CMaterial ScienceDemonstrated suitability for organic electronic applications due to favorable electronic properties .

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Properties

Compound Name/Structure Core Heterocycles Substituents/Functional Groups Potential Applications/Notes
Target Compound Isoxazole, Furan, Thiophene 3,5-Dimethyl (isoxazole); Thiophen-3-yl (furan); Hydroxyethyl carboxamide Designed for heterocyclic interaction; Enhanced hydrophilicity from hydroxyl group
Ranitidine Nitroacetamide () Furan Dimethylamino, Sulphanyl ethyl; Nitroacetamide H2 antagonist; Reduces gastric acid
Thiazolylmethyl Carbamates () Thiazole, Oxazolidinone Benzyl, Phenyl; Carbamate, Ureido Protease inhibition; Antimicrobial
Ranitidine Diamine Hemifumarate () Furan Amino alcohol; Hemifumarate salt Intermediate in ranitidine synthesis

Key Comparisons

Heterocyclic Core Variations

  • Thiophene vs. Thiazole/Thiophene Derivatives : The target’s thiophene-furan hybrid contrasts with thiazole-containing compounds (e.g., thiazolylmethyl carbamates in ). Thiophene’s electron-rich π-system may enhance binding to aromatic receptors, whereas thiazole’s sulfur and nitrogen atoms could improve metabolic stability .
  • Isoxazole vs.

Functional Group Differences

  • Carboxamide vs. Carbamate/Nitro Groups: The target’s carboxamide offers hydrogen-bond donor/acceptor capacity, unlike the carbamate or nitro groups in ranitidine derivatives (). Nitro groups in analogs like ranitidine nitroacetamide may confer electrophilic reactivity, absent in the target compound .

Substituent Effects

  • The thiophen-3-yl substituent on the furan ring distinguishes the target from ranitidine’s dimethylamino-methyl furan (). This substitution may alter electronic properties, impacting interactions with hydrophobic binding pockets .

Research Implications and Limitations

While the evidence provides structural analogs, direct pharmacological or kinetic data for the target compound are unavailable. Further studies should explore:

  • Binding Affinity : Comparison with ranitidine’s H2 receptor antagonism or thiazole-based protease inhibitors.
  • Solubility and Stability : Experimental profiling of the hydroxyethyl-carboxamide moiety’s impact.
  • Synthetic Feasibility : The compound’s complex heterocyclic assembly may pose challenges in large-scale synthesis, akin to ranitidine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.